molecular formula C13H17N3O B8138873 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one

2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one

Cat. No.: B8138873
M. Wt: 231.29 g/mol
InChI Key: HMQFMPNKVSETJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one is a spiro compound that features a unique structure combining a pyridine ring and a diazaspiro nonane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4One common method involves the reaction of a suitable diaza compound with a pyridine derivative under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieving efficient and cost-effective industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridin-2-yl-methanones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one involves its interaction with voltage-gated sodium channels. By modulating these channels, the compound can influence neuronal excitability and neurotransmitter release. This modulation is achieved through binding to specific sites on the sodium channels, altering their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one is unique due to its specific spirocyclic structure and the position of the pyridine ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-12-13(3-6-15-10-13)4-7-16(12)9-11-2-1-5-14-8-11/h1-2,5,8,15H,3-4,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQFMPNKVSETJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(C2=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.